molecular formula C8H8N4O6 B14576079 Benzenamine, N,N-dimethyl-2,4,5-trinitro- CAS No. 61149-81-3

Benzenamine, N,N-dimethyl-2,4,5-trinitro-

Cat. No.: B14576079
CAS No.: 61149-81-3
M. Wt: 256.17 g/mol
InChI Key: OHNAUHFHKICQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N,N-dimethyl-2,4,5-trinitro- is an aromatic amine with the molecular formula C8H8N4O6 It is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring and a dimethylamino group (-N(CH3)2) at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-2,4,5-trinitro- typically involves the nitration of N,N-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction conditions, such as temperature and concentration of acids, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-dimethyl-2,4,5-trinitro- follows a similar nitration process but on a larger scale. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the acids and the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-2,4,5-trinitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Reduction: The reduction of Benzenamine, N,N-dimethyl-2,4,5-trinitro- yields N,N-dimethyl-2,4,5-triaminobenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Benzenamine, N,N-dimethyl-2,4,5-trinitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-2,4,5-trinitro- involves its interaction with molecular targets through its nitro and amino groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The dimethylamino group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: This compound has a single nitro group at the 4-position and is used in similar applications but with different reactivity.

    Benzenamine, 2,5-dimethyl-: This compound lacks nitro groups and has different chemical properties and applications.

    Benzenamine, 2,4-dimethyl-: Similar to the 2,5-dimethyl derivative, it has different reactivity due to the absence of nitro groups.

Uniqueness

Benzenamine, N,N-dimethyl-2,4,5-trinitro- is unique due to the presence of three nitro groups, which significantly influence its chemical reactivity and potential applications. The combination of nitro and dimethylamino groups provides a distinct set of properties that make it valuable in various fields of research and industry.

Properties

CAS No.

61149-81-3

Molecular Formula

C8H8N4O6

Molecular Weight

256.17 g/mol

IUPAC Name

N,N-dimethyl-2,4,5-trinitroaniline

InChI

InChI=1S/C8H8N4O6/c1-9(2)5-3-7(11(15)16)8(12(17)18)4-6(5)10(13)14/h3-4H,1-2H3

InChI Key

OHNAUHFHKICQEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.